molecular formula C13H18N2 B13628296 1-(2-Methylbutyl)-1h-indol-4-amine

1-(2-Methylbutyl)-1h-indol-4-amine

Cat. No.: B13628296
M. Wt: 202.30 g/mol
InChI Key: KJQWPAZEDQICQF-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)-1h-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an indole core substituted with a 2-methylbutyl group at the 1-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylbutyl)-1h-indol-4-amine can be synthesized through various synthetic routes. One common method involves the alkylation of 1H-indole with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbutyl)-1h-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding indoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Indole-4-carboxylic acid derivatives.

    Reduction: Indoline derivatives.

    Substitution: N-alkylated indole derivatives.

Scientific Research Applications

1-(2-Methylbutyl)-1h-indol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors in the body.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)-1h-indol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors such as serotonin receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades that influence cellular responses.

Comparison with Similar Compounds

  • 1-(2-Methylpropyl)-1h-indol-4-amine
  • 1-(2-Methylpentyl)-1h-indol-4-amine
  • 1-(2-Methylhexyl)-1h-indol-4-amine

Uniqueness: 1-(2-Methylbutyl)-1h-indol-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities to receptors and distinct pharmacokinetic properties.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2-methylbutyl)indol-4-amine

InChI

InChI=1S/C13H18N2/c1-3-10(2)9-15-8-7-11-12(14)5-4-6-13(11)15/h4-8,10H,3,9,14H2,1-2H3

InChI Key

KJQWPAZEDQICQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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